N-(2,6-difluorophenyl)-2-fluorobenzamide
CAS No.:
Cat. No.: VC10577626
Molecular Formula: C13H8F3NO
Molecular Weight: 251.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8F3NO |
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Molecular Weight | 251.20 g/mol |
IUPAC Name | N-(2,6-difluorophenyl)-2-fluorobenzamide |
Standard InChI | InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) |
Standard InChI Key | JLMQIBRYLMSVDA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |
Introduction
Synthesis and Manufacturing
While no direct synthesis protocol for N-(2,6-difluorophenyl)-2-fluorobenzamide is documented in the provided sources, its preparation likely follows established benzamide coupling methods. A plausible two-step process involves:
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Fluorination of Precursors:
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The 2,6-difluoroaniline intermediate could be synthesized via catalytic fluorination of chlorinated analogs, as described in the patent for 2,6-difluorobenzonitrile . For example, substituting chlorine with fluorine using potassium fluoride in aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (100–250°C).
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The 2-fluorobenzoic acid component may be derived from directed fluorination or commercial sources.
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Amide Coupling:
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Reacting 2-fluorobenzoic acid with 2,6-difluoroaniline via activation with coupling agents like EDCl/HOBt or via mixed anhydride methods.
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Critical Challenges:
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Regioselectivity: Ensuring fluorination occurs exclusively at the 2- and 6-positions of the aniline ring requires careful control of reaction conditions .
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Purification: Separation of unreacted starting materials and byproducts (e.g., di- or tri-fluorinated analogs) demands chromatography or crystallization optimization.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its fluorination pattern. With a calculated logP of ~2.9 , it exhibits moderate lipophilicity, favoring organic solvents like dimethylformamide or dichloromethane. Aqueous solubility is limited (~3.5 mg/mL estimated), necessitating formulation with co-solvents for biological assays.
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the amide NH (~10 ppm), multiplet patterns for aromatic protons, and coupling constants indicative of fluorine adjacency (e.g., J = 8–9 Hz for ortho-F interactions).
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¹⁹F NMR: Distinct peaks for the 2-fluorobenzoyl (-110 ppm) and 2,6-difluorophenyl (-115 ppm) groups.
Biological Activity and Mechanism
Table 2: Comparative Activity of Fluorinated Benzamides
Structure-Activity Relationships (SAR)
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Fluorine Positioning: Fluorine at the 2- and 6-positions optimizes hydrophobic interactions with Val203, Val207, and Asn263 residues in FtsZ .
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Amide Group: Critical for hydrogen bonding to Leu209 and Gly206, stabilizing the protein-inhibitor complex .
Applications in Drug Discovery
Antibacterial Agents
The compound’s potential as an FtsZ inhibitor positions it within efforts to combat antibiotic-resistant pathogens. Fluorinated benzamides are less prone to metabolic degradation than non-fluorinated analogs, extending their in vivo half-life .
Kinase and Enzyme Inhibition
Fluorinated benzamides are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The electron-withdrawing effects of fluorine may enhance interactions with catalytic lysine or aspartate residues.
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